molecular formula C4H8Cl2O3 B14174314 1,1'-Oxybis(2-chloroethanol) CAS No. 7737-02-2

1,1'-Oxybis(2-chloroethanol)

Cat. No.: B14174314
CAS No.: 7737-02-2
M. Wt: 175.01 g/mol
InChI Key: ZSHRTYLLCDMOML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-Oxybis(2-chloroethanol) is an organic compound with the molecular formula C4H8Cl2O3. It is a colorless liquid that is used in various industrial applications. The compound is known for its reactivity and is often utilized as an intermediate in the synthesis of other chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1’-Oxybis(2-chloroethanol) can be synthesized through the reaction of ethylene oxide with hydrochloric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained. The general reaction is as follows: [ \text{C2H4O} + \text{HCl} \rightarrow \text{C2H5ClO} ]

Industrial Production Methods

In industrial settings, the production of 1,1’-Oxybis(2-chloroethanol) often involves the use of large-scale reactors where ethylene oxide and hydrochloric acid are combined. The reaction mixture is then purified through distillation to separate the desired product from any by-products.

Chemical Reactions Analysis

Types of Reactions

1,1’-Oxybis(2-chloroethanol) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the chlorine atoms.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Compounds with new functional groups replacing the chlorine atoms.

Scientific Research Applications

1,1’-Oxybis(2-chloroethanol) has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of biochemical pathways and enzyme reactions.

    Medicine: Investigated for its potential use in drug development and as a reagent in pharmaceutical synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1’-Oxybis(2-chloroethanol) involves its reactivity with various nucleophiles and electrophiles. The compound can form covalent bonds with other molecules, leading to the formation of new chemical structures. The molecular targets and pathways involved depend on the specific reactions and conditions under which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroethanol: A related compound with similar reactivity but different physical properties.

    Ethylene oxide: Another related compound used in similar industrial applications.

Uniqueness

1,1’-Oxybis(2-chloroethanol) is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions. Its dual chlorine atoms make it particularly useful in substitution reactions, setting it apart from other similar compounds.

Properties

CAS No.

7737-02-2

Molecular Formula

C4H8Cl2O3

Molecular Weight

175.01 g/mol

IUPAC Name

2-chloro-1-(2-chloro-1-hydroxyethoxy)ethanol

InChI

InChI=1S/C4H8Cl2O3/c5-1-3(7)9-4(8)2-6/h3-4,7-8H,1-2H2

InChI Key

ZSHRTYLLCDMOML-UHFFFAOYSA-N

Canonical SMILES

C(C(O)OC(CCl)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.